Cas no 2383249-84-9 (4-Methoxy-2-methyl-3-nitrobenzoic acid)

4-Methoxy-2-methyl-3-nitrobenzoic acid is a nitro-substituted benzoic acid derivative characterized by its methoxy and methyl functional groups at the 4- and 2-positions, respectively. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its nitro and carboxylic acid groups offer reactivity for further functionalization, while the methoxy and methyl substituents influence electronic and steric properties, enhancing selectivity in synthetic applications. The compound's well-defined structure and purity make it suitable for research and industrial processes requiring precise chemical transformations. It is typically handled under controlled conditions due to its potential sensitivity to heat and reactive environments.
4-Methoxy-2-methyl-3-nitrobenzoic acid structure
2383249-84-9 structure
Product Name:4-Methoxy-2-methyl-3-nitrobenzoic acid
CAS No:2383249-84-9
MF:C9H9NO5
MW:211.171462774277
CID:5937866
PubChem ID:18917053
Update Time:2025-10-30

4-Methoxy-2-methyl-3-nitrobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-methoxy-2-methyl-3-nitrobenzoic acid
    • EN300-39668929
    • 2383249-84-9
    • 4-Methoxy-2-methyl-3-nitrobenzoic acid
    • Inchi: 1S/C9H9NO5/c1-5-6(9(11)12)3-4-7(15-2)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)
    • InChI Key: SYDRTJUSQRGHJH-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=C(C(=O)O)C(C)=C1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 211.04807239g/mol
  • Monoisotopic Mass: 211.04807239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 92.4Ų

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Additional information on 4-Methoxy-2-methyl-3-nitrobenzoic acid

Recent Advances in the Application of 4-Methoxy-2-methyl-3-nitrobenzoic Acid (CAS: 2383249-84-9) in Chemical Biology and Pharmaceutical Research

4-Methoxy-2-methyl-3-nitrobenzoic acid (CAS: 2383249-84-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This nitroaromatic derivative, characterized by its unique structural features, has demonstrated promising potential in various applications, including drug discovery, medicinal chemistry, and biochemical studies. The compound's distinct chemical properties, such as its electron-withdrawing nitro group and methoxy substituent, make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Recent studies have focused on exploring the synthetic utility of 4-methoxy-2-methyl-3-nitrobenzoic acid as a key intermediate in the preparation of biologically active compounds. Researchers have successfully employed this compound in the synthesis of novel heterocyclic systems, which are being evaluated for their pharmacological properties. The compound's ability to undergo various chemical transformations, including reduction, substitution, and cyclization reactions, has made it particularly valuable in medicinal chemistry programs targeting diverse disease areas.

In the context of drug discovery, 4-methoxy-2-methyl-3-nitrobenzoic acid has been utilized as a scaffold for the development of potential enzyme inhibitors. Recent publications have described its incorporation into molecules designed to target specific enzymes involved in inflammatory pathways and metabolic disorders. The nitro group in particular has been shown to participate in key interactions with biological targets, while the methoxy substituent contributes to the overall pharmacokinetic properties of the resulting compounds.

From a chemical biology perspective, researchers have investigated the use of 4-methoxy-2-methyl-3-nitrobenzoic acid in the development of chemical probes. These probes are being employed to study biological systems and identify new therapeutic targets. The compound's fluorescence properties, derived from its nitroaromatic structure, have been exploited in the design of molecular sensors for detecting specific biochemical processes in cellular environments.

Recent synthetic methodology developments have also highlighted the importance of 4-methoxy-2-methyl-3-nitrobenzoic acid as a starting material for efficient, multi-step synthetic routes. Several research groups have reported innovative approaches to functionalize this compound, enabling the rapid generation of diverse molecular libraries for biological screening. These advances have significantly contributed to structure-activity relationship studies in various drug discovery programs.

In terms of safety and handling, recent studies have provided updated information on the physicochemical properties and stability of 4-methoxy-2-methyl-3-nitrobenzoic acid. These findings are particularly relevant for pharmaceutical process chemistry, where the compound's behavior under various conditions must be thoroughly understood to ensure reproducible synthesis and scale-up processes.

Looking forward, the unique chemical features of 4-methoxy-2-methyl-3-nitrobenzoic acid continue to inspire new research directions. Current investigations are exploring its potential in targeted drug delivery systems and as a component of prodrug strategies. The compound's versatility suggests that it will remain an important tool in chemical biology and medicinal chemistry research for the foreseeable future.

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